molecular formula C21H25N3O2S2 B11288779 N-cyclopentyl-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-cyclopentyl-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11288779
M. Wt: 415.6 g/mol
InChI Key: XPUFALACGSRFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPENTYL-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the cyclopentyl and phenylethyl groups. Common reagents used in these reactions include various amines, thiols, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-CYCLOPENTYL-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target .

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-cyclopentyl-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H25N3O2S2/c25-18(22-16-8-4-5-9-16)14-28-21-23-17-11-13-27-19(17)20(26)24(21)12-10-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,22,25)

InChI Key

XPUFALACGSRFFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.